N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOBVATQNXZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that may include the formation of the thiazole moiety through cyclization reactions and the introduction of furan and hydroxyl groups. The general synthetic route includes:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of Furan Moieties : Furan derivatives are incorporated via electrophilic aromatic substitution or nucleophilic addition.
- Hydroxyl Group Addition : Hydroxylation can be performed using oxidizing agents under controlled conditions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thiazole and furan moieties contribute to its ability to inhibit bacterial growth. Studies have shown that derivatives containing similar structural features often display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to thiazoles have been documented to exhibit MIC values ranging from 50 µg/mL to 400 µg/mL against various pathogens .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby affecting metabolic pathways.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
- π-π Interactions : The aromatic furan rings can engage in π-π stacking interactions with nucleic acids or proteins, potentially disrupting their function .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to our compound. Results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity, with MIC values significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported at approximately 1.98 µg/mL for A431 cells, indicating potent cytotoxicity .
Data Table: Biological Activities Comparison
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C20H21N1O4S1
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034258-07-4
Antimicrobial Activity
Research has indicated that compounds containing furan and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial and antifungal activities. The incorporation of furan rings enhances the bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents .
Antitumor Activity
Studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cells. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Antioxidant Properties
The antioxidant capacity of compounds similar to N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has been explored in recent studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various chronic diseases .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of other heterocyclic compounds, which are crucial in drug discovery. Its unique structure allows for modifications that can lead to a variety of biologically active derivatives .
Case Study 1: Antimicrobial Efficacy
In a study published in The Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with furan rings exhibited enhanced activity compared to those without .
Case Study 2: Antitumor Activity
A study conducted by Carrasco et al. investigated the antitumor effects of thiazole derivatives on human breast cancer cell lines. The findings indicated that certain modifications to the thiazole ring significantly increased cytotoxicity, suggesting that similar modifications could be applied to this compound for improved efficacy .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Diversity : The target compound’s dual furan and hydroxyethyl groups differentiate it from acotiamide (methoxybenzoyl) and morpholinyl-containing analogs . Furan rings may enhance π-π stacking in receptor binding, while hydroxyethyl could improve solubility.
- Thiazole Position : Unlike the 2-carboxamide in , the 4-carboxamide position in the target compound aligns with acotiamide, suggesting shared metabolic stability or target selectivity .
Key Observations :
- Synthetic Routes : The target compound likely shares S-alkylation or hydrazide cyclization steps with and compounds, though furan incorporation may require specialized coupling reagents .
- Spectral Trends : Absence of C=O in triazole-thiones (IR: 1247–1255 cm⁻¹ for C=S) contrasts with the target’s carboxamide C=O, which would appear near 1680 cm⁻¹.
Pharmacological and Functional Insights
- Acotiamide Analogy : The target’s thiazole-4-carboxamide core mirrors acotiamide, a gastroprokinetic agent acting via acetylcholine modulation. Substituent differences (furan vs. methoxybenzoyl) may alter target affinity or pharmacokinetics .
- Antimicrobial Potential: Thiazole-furan hybrids (e.g., ) exhibit activity against pathogens, suggesting the target compound’s furan-thiazole synergy could be explored for similar applications.
Preparation Methods
Cyclocondensation of Thioamides with α-Haloketones
The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating 1,3-thiazoles. As demonstrated in the synthesis of analogous thiazole derivatives:
- Reactant Preparation :
- A thioamide precursor (e.g., thiobenzamide) is treated with an α-haloketone (e.g., phenacyl bromide) in ethanol under reflux.
- Mechanism : Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of HX.
- Optimization :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Thiobenzamide (1 eq), phenacyl bromide (1.2 eq), EtOH, reflux | 6 h | 78% |
| 2 | Acidic hydrolysis (HCl, H2O) to yield carboxylic acid | 2 h | 95% |
Synthesis of 2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethylamine
Stereoselective Aldol Addition
The hydroxyethylamine side chain is synthesized via a tandem aldol addition-reduction sequence:
- Aldol Condensation :
- Reductive Amination :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Aldol | Furan-2-carbaldehyde (1 eq), furan-3-carbaldehyde (1 eq), KOH (5% aq.), EtOH, RT | 25°C | 65% |
| Reductive Amination | NH4OAc (2 eq), NaBH3CN (1.5 eq), MeOH, 0°C → RT | 0°C → 25°C | 52% |
Amide Coupling: Final Assembly
Carboxylic Acid Activation
The thiazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride:
- Procedure : React 2-phenyl-1,3-thiazole-4-carboxylic acid with SOCl2 (2 eq) in anhydrous DCM under nitrogen.
Amide Bond Formation
The acyl chloride is coupled with 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine using Schlenk techniques:
- Conditions : Triethylamine (3 eq) as base, DCM as solvent, 0°C → RT.
- Yield : 68–72% after column chromatography (SiO2, ethyl acetate/hexane).
Side Reactions :
- Competing esterification of the hydroxyl group is minimized by using sterically hindered bases (e.g., DIPEA).
Alternative Synthetic Strategies
One-Pot Thiazole Formation and Amidation
A patent-derived approach combines thiazole synthesis and amide coupling in a single vessel:
- Reactants :
- 4-Carboxamidothiazole precursor (e.g., 2-phenyl-1,3-thiazole-4-carbonyl chloride)
- Pre-synthesized hydroxyethylamine
- Conditions :
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, thiazole-H), 7.65–7.35 (m, 5H, Ph), 6.85–6.25 (m, 4H, furan-H), 5.12 (s, 1H, OH), 4.35–3.95 (m, 2H, CH2NH) |
| 13C NMR (100 MHz, CDCl3) | δ 170.2 (C=O), 162.1 (thiazole-C4), 151.2–110.4 (furan-C), 135.6–126.3 (Ph-C) |
| HRMS (ESI+) | m/z calc. for C21H19N2O4S [M+H]+: 419.1064; found: 419.1068 |
Challenges and Mitigation Strategies
Furan Ring Stability
Stereochemical Control
- Issue : The hydroxyethyl group introduces a stereocenter, necessitating enantioselective synthesis.
- Solution : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation).
Q & A
Q. How can computational modeling accelerate the development of derivatives with improved efficacy?
- Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like EGFR or PARP .
- Density functional theory (DFT) calculates frontier molecular orbitals to optimize redox properties.
- MD simulations assess conformational stability in aqueous and lipid environments. Experimental validation via SAR libraries is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
